

A Comprehensive Technical Guide to (S)-N-phenyl-2-phenylglycinamide

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Compound of Interest

Compound Name: (S)-2-Amino-n,2-diphenylacetamide

Cat. No.: B7793720

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Abstract

This technical guide provides a detailed overview of (S)-N-phenyl-2-phenylglycinamide, a chiral derivative of the non-proteinogenic amino acid phenylglycine. While direct literature on this specific molecule is sparse, this document consolidates foundational chemical principles and related studies to offer a comprehensive resource for researchers, scientists, and professionals in drug development. The guide covers the compound's chemical identity, including its IUPAC name and synonyms, and presents a robust, proposed synthetic pathway with detailed experimental protocols. Furthermore, it explores the physicochemical properties, analytical characterization methods, and potential applications in medicinal chemistry, drawing insights from the broader class of phenylglycinamide derivatives. This document is intended to serve as a foundational reference to stimulate and support further research into this and related compounds.

Chemical Identity and Nomenclature

Precise identification is critical for any chemical entity in a research and development setting. (S)-N-phenyl-2-phenylglycinamide is a specific chiral molecule whose structure is defined by an

(S)-configured stereocenter at the alpha-carbon, which bears both a phenyl group and a primary amino group. The carboxyl group of the parent amino acid is present as an N-phenyl amide.

IUPAC Name and Synonyms

- Systematic IUPAC Name: (2S)-2-amino-N,2-diphenylacetamide
- Common Synonyms: (S)-N-phenyl-2-phenylglycinamide, (S)- α -amino-N, α -diphenylacetamide
- CAS Number: Not assigned. A specific CAS number for this compound is not readily found in major chemical databases, indicating its novelty or limited commercial availability.

Chemical Structure and Properties

The structural and physicochemical properties of (2S)-2-amino-N,2-diphenylacetamide are summarized in the table below. Experimental values are not widely available; therefore, many properties are estimated based on the structure and data from analogous compounds.

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₄ N ₂ O	(Calculated)
Molecular Weight	226.28 g/mol	(Calculated)
Appearance	White to off-white solid (Predicted)	N/A
Melting Point	Not available	N/A
Boiling Point	Not available	N/A
Solubility	Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and sparingly soluble in water.	N/A
Hydrogen Bond Donors	2	(Calculated)
Hydrogen Bond Acceptors	2	(Calculated)
Rotatable Bonds	3	(Calculated)
Topological Polar Surface Area (TPSA)	55.1 Å ²	(Calculated)
logP (Predicted)	2.35	(Calculated)

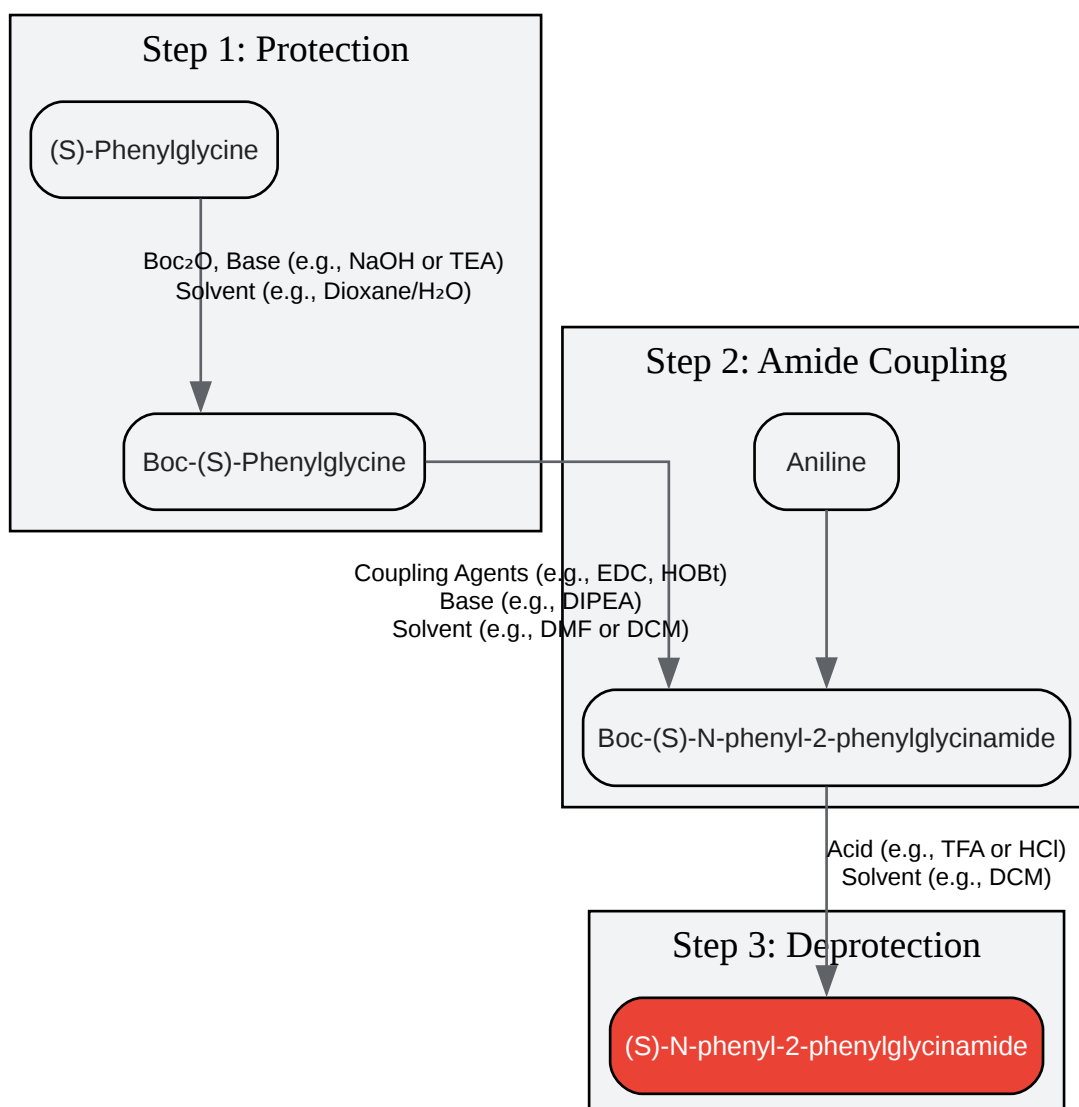
Synthesis and Mechanistic Considerations

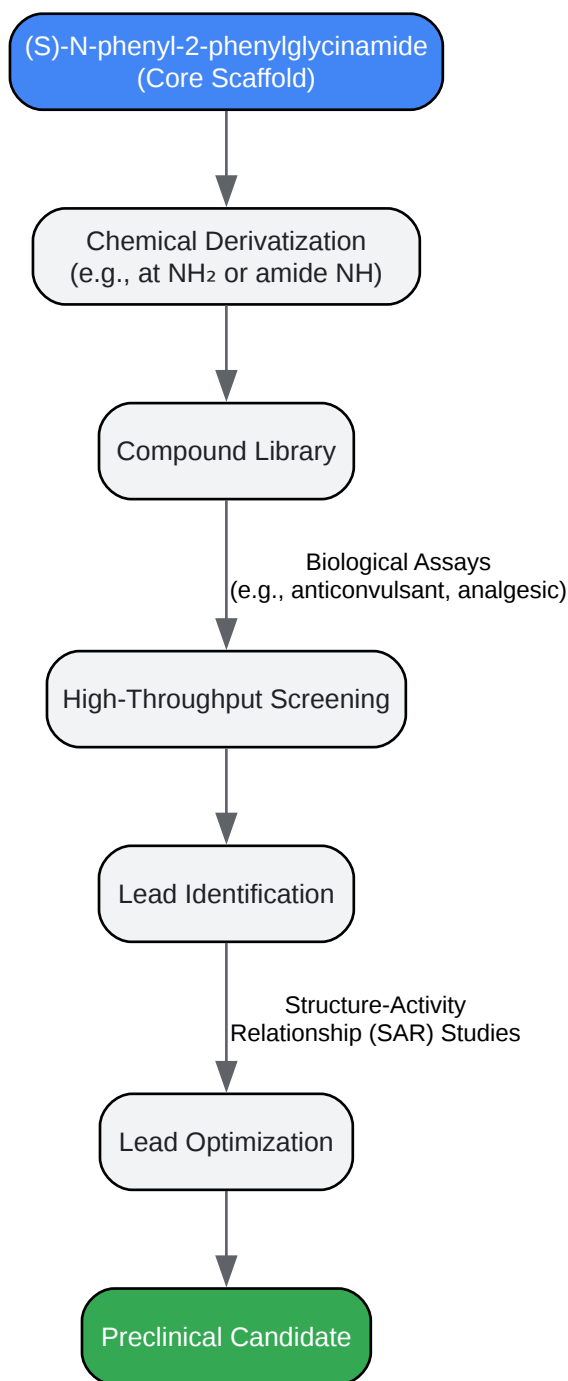
The synthesis of (2S)-2-amino-N,2-diphenylacetamide can be achieved through a multi-step process starting from commercially available (S)-phenylglycine. The key transformation is the formation of an amide bond between the carboxylic acid of phenylglycine and aniline. Due to the presence of a reactive primary amine on the phenylglycine backbone, a protection-coupling-deprotection strategy is the most logical and field-proven approach.

Synthetic Workflow Overview

The proposed synthetic pathway involves three key stages:

- Protection of the α -amino group: The primary amine of (S)-phenylglycine is protected to prevent self-coupling and other side reactions during the amide bond formation. The tert-butoxycarbonyl (Boc) group is a common and effective choice due to its stability under coupling conditions and its facile removal under acidic conditions.
- Amide Coupling: The Boc-protected (S)-phenylglycine is coupled with aniline. This reaction requires an activating agent to convert the carboxylic acid into a more reactive species that can be readily attacked by the weakly nucleophilic aniline.
- Deprotection: The Boc protecting group is removed to yield the final product, (2S)-2-amino-N,2-diphenylacetamide.





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